molecular formula C10H11ClN2O3 B13537318 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Cat. No.: B13537318
M. Wt: 242.66 g/mol
InChI Key: LKBIQTDWGFDDBI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine typically involves the reaction of 3-chloro-4-nitrophenol with pyrrolidine under specific conditions. One common method is to use a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Reduction: 3-(3-Amino-4-nitrophenoxy)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-nitrophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenoxy)pyrrolidine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Contains a fluorine atom instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

3-(3-chloro-4-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H11ClN2O3/c11-9-5-7(1-2-10(9)13(14)15)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2

InChI Key

LKBIQTDWGFDDBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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